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Azimilide, an investigational Class III antiarrhythmic agent, has been the subject of numerous

clinical trials to evaluate its efficacy in the management of supraventricular arrhythmias (SVAs),

including atrial fibrillation (AF), atrial flutter (AFL), and paroxysmal supraventricular tachycardia

(PSVT). This guide provides a comprehensive meta-analysis of the available data, comparing

the performance of azimilide with placebo and offering insights into its clinical utility.

Mechanism of Action
Azimilide is a potassium channel antagonist that uniquely blocks both the rapid (IKr) and slow

(IKs) components of the delayed rectifier potassium current in cardiac myocytes[1][2][3][4][5].

This dual-channel blockade prolongs the action potential duration and the effective refractory

period, thereby suppressing arrhythmias[1][4]. Unlike some other Class III agents, azimilide's

effects are not dependent on heart rate (a lack of reverse-use dependence)[2][5].

Clinical Efficacy in Supraventricular Arrhythmias
The Azimilide Supraventricular Arrhythmia Program (ASAP), a series of four double-blind,

randomized, placebo-controlled trials (SVA-1, SVA-2, SVA-3, and SVA-4), represents the core

of the clinical evidence for azimilide in SVAs[6][7][8]. These trials enrolled over 1,000 patients

with a history of symptomatic AF, AFL, or PSVT[6][8].
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The efficacy of azimilide in AF and AFL has yielded mixed results across different studies.

While some trials demonstrated a significant prolongation in the time to the first symptomatic

recurrence, others failed to show a statistically significant benefit over placebo.

A combined analysis of the SVA trials showed that azimilide doses of 100 mg/day and 125

mg/day significantly prolonged the time to symptomatic AF recurrence compared with

placebo[9]. Specifically, in the SVA-3 trial, the combined 100 mg and 125 mg daily dose group

showed a significant delay in the time to first symptomatic arrhythmia recurrence (p=0.005),

with a hazard ratio of 1.58 (placebo:azimilide)[10]. The 125 mg dose alone was also

significantly effective (p=0.002)[10].

However, a separate study focusing on patients with structural heart disease who were

converted from atrial fibrillation to sinus rhythm found that azimilide (125 mg) did not

significantly reduce the risk of arrhythmia recurrence compared to placebo[11]. The median

time to recurrence was 13 days in both the azimilide and placebo groups[11]. Another trial also

reported no significant difference in the time to first recurrence of symptomatic supraventricular

arrhythmia in the AF-AFL stratum between azimilide 125 mg daily and placebo[12].

Interestingly, even in cases of recurrence, azimilide at a dose of 125 mg/day was found to

significantly reduce the symptom burden reported by patients, including fatigue, shortness of

breath, chest pain, and dizziness[9].

Paroxysmal Supraventricular Tachycardia (PSVT)
In patients with PSVT, a combined analysis of the four SVA trials demonstrated a dose-

response relationship, with the 100 mg daily dose of azimilide significantly prolonging the time

to recurrence (hazard ratio of 2.35, placebo:azimilide; p=0.023)[7]. However, the 125 mg daily

dose did not show a statistically significant difference from placebo in this patient population[7]

[12].

Quantitative Data Summary
The following tables summarize the key quantitative data from the pivotal clinical trials of

azimilide in supraventricular arrhythmias.

Table 1: Efficacy of Azimilide in Atrial Fibrillation/Atrial Flutter (AF/AFL)
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Trial/Anal
ysis

Patient
Populatio
n

Azimilide
Dose

Comparat
or

Primary
Endpoint

Results
Referenc
e

SVA-3
History of

AF/AFL

100 mg &

125 mg

(combined)

Placebo

Time to

first

symptomati

c

recurrence

Hazard

Ratio

(Placebo:A

zimilide) =

1.58

(p=0.005)

[10]

SVA-3
History of

AF/AFL
125 mg Placebo

Time to

first

symptomati

c

recurrence

Hazard

Ratio

(Placebo:A

zimilide) =

1.83

(p=0.002)

[10]

SVA-4

Stratum
AF/AFL 125 mg Placebo

Time to

first

symptomati

c

recurrence

Hazard

Ratio =

1.14

(p=0.29)

[12]

Post-

Cardioversi

on Study

Structural

Heart

Disease,

Post-

Cardioversi

on for AF

125 mg Placebo

Time to

arrhythmia

recurrence

Median

time to

recurrence:

13 days

(both

groups)

(p=0.4596)

[11]

Table 2: Efficacy of Azimilide in Paroxysmal Supraventricular Tachycardia (PSVT)
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Trial/Anal
ysis

Patient
Populatio
n

Azimilide
Dose

Comparat
or

Primary
Endpoint

Results
Referenc
e

ASAP

Combined

Analysis

Symptomat

ic PSVT
100 mg Placebo

Time to

first

symptomati

c

recurrence

Hazard

Ratio

(Placebo:A

zimilide) =

2.35

(p=0.023)

[7]

ASAP

Combined

Analysis

Symptomat

ic PSVT
125 mg Placebo

Time to

first

symptomati

c

recurrence

Hazard

Ratio =

1.28 (p=not

significant)

[7]

SVA-4

Stratum
PSVT 125 mg Placebo

Time to

first

symptomati

c

recurrence

Hazard

Ratio =

1.28

(p=0.55)

[12]

Experimental Protocols
The Azimilide Supraventricular Arrhythmia Program (ASAP) trials followed a similar double-

blind, randomized, placebo-controlled design[7].

Patient Population: Patients with a documented history of symptomatic supraventricular

arrhythmias (AF, AFL, or PSVT) were enrolled[7][10].

Dosing Regimen: Patients typically received an oral loading dose of azimilide or placebo

twice daily for three days, followed by a once-daily maintenance dose[7][11]. The specific

doses tested varied across the trials and included 35 mg, 50 mg, 75 mg, 100 mg, and 125

mg of azimilide[7][9][10].

Primary Endpoint: The primary efficacy endpoint was the time to the first

electrocardiographically documented symptomatic recurrence of the arrhythmia[7][10][12].

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11923801/
https://pubmed.ncbi.nlm.nih.gov/11923801/
https://pubmed.ncbi.nlm.nih.gov/17916138/
https://www.benchchem.com/product/b1662471?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11923801/
https://pubmed.ncbi.nlm.nih.gov/11923801/
https://pubmed.ncbi.nlm.nih.gov/10987602/
https://www.benchchem.com/product/b1662471?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11923801/
https://pubmed.ncbi.nlm.nih.gov/16644334/
https://www.benchchem.com/product/b1662471?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11923801/
https://www.medscape.com/viewarticle/462722
https://pubmed.ncbi.nlm.nih.gov/10987602/
https://pubmed.ncbi.nlm.nih.gov/11923801/
https://pubmed.ncbi.nlm.nih.gov/10987602/
https://pubmed.ncbi.nlm.nih.gov/17916138/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recurrences were typically documented using a transtelephonic electrocardiographic event

recorder[7][10].

Study Duration: The follow-up period for the primary endpoint varied between 180 and 270

days[7].

Safety and Tolerability
Azimilide is generally well-tolerated, with headache being the most frequently reported side

effect[1][6]. However, serious adverse events have been reported, including a low incidence of

torsades de pointes, a potentially fatal ventricular arrhythmia[1][2][6][7]. Early, reversible

neutropenia has also been observed in rare cases[2][6]. In some trials, a slightly higher number

of deaths was observed in the azimilide group compared to the placebo group, although the

overall mortality rate was low[11][12][13].
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Caption: Mechanism of action of Azimilide in cardiac myocytes.

Experimental Workflow of the Azimilide Supraventricular
Arrhythmia Program (ASAP)
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Caption: Generalized experimental workflow of the ASAP clinical trials.

Conclusion
The clinical trial data for azimilide in the treatment of supraventricular arrhythmias presents a

complex picture. While there is evidence to suggest its efficacy in prolonging the time to

recurrence of both atrial fibrillation/flutter and paroxysmal supraventricular tachycardia,
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particularly at doses of 100 mg and 125 mg, the results are not consistently positive across all

studies and patient populations. The observed reduction in symptom severity during arrhythmia

recurrence is a noteworthy potential benefit. However, the lack of a consistent, robust effect

and the presence of safety concerns, including the risk of proarrhythmia, have likely contributed

to its status as an investigational agent. Further research would be necessary to delineate

specific patient subgroups that may derive the most benefit from azimilide therapy and to fully

establish its place in the management of supraventricular arrhythmias.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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